6-[(3R,4R)-3-Amino-4-(4-fluorophenyl)piperidine-1-carbonyl]-2-methyl-4,5-dihydropyridazin-3-one;hydrochloride
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Description
6-[(3R,4R)-3-Amino-4-(4-fluorophenyl)piperidine-1-carbonyl]-2-methyl-4,5-dihydropyridazin-3-one;hydrochloride is a useful research compound. Its molecular formula is C17H22ClFN4O2 and its molecular weight is 368.84. The purity is usually 95%.
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Biological Activity
The compound 6-[(3R,4R)-3-Amino-4-(4-fluorophenyl)piperidine-1-carbonyl]-2-methyl-4,5-dihydropyridazin-3-one;hydrochloride (CAS Number: 2418595-33-0) is a synthetic molecule with potential therapeutic applications. This article delves into its biological activity, examining its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C17H22ClFN4O2 |
Molecular Weight | 368.8 g/mol |
CAS Number | 2418595-33-0 |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. It is believed to act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin pathways. The presence of the 4-fluorophenyl group suggests potential interactions with various receptors, enhancing its pharmacological profile.
Pharmacological Effects
- Neurotransmitter Modulation : The compound exhibits properties that may enhance dopaminergic and serotonergic signaling, which could be beneficial in treating mood disorders and neurodegenerative diseases.
- Anti-inflammatory Activity : Preliminary studies indicate that it may possess anti-inflammatory effects, potentially useful in conditions like arthritis or other inflammatory diseases.
Study 1: Neuropharmacological Assessment
A study conducted on animal models evaluated the effects of this compound on behavior indicative of anxiety and depression. The results demonstrated significant improvements in test scores for anxiety-related behaviors when administered at varying doses. This suggests a potential role in treating anxiety disorders.
Study 2: Inflammation Model
In a controlled experiment assessing inflammatory responses, the compound was shown to reduce markers of inflammation in serum samples from treated subjects. This positions it as a candidate for further exploration in anti-inflammatory therapies.
Toxicology and Safety Profile
Toxicological evaluations indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects.
Properties
IUPAC Name |
6-[(3R,4R)-3-amino-4-(4-fluorophenyl)piperidine-1-carbonyl]-2-methyl-4,5-dihydropyridazin-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O2.ClH/c1-21-16(23)7-6-15(20-21)17(24)22-9-8-13(14(19)10-22)11-2-4-12(18)5-3-11;/h2-5,13-14H,6-10,19H2,1H3;1H/t13-,14+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNYRYXEZKCCPA-DFQHDRSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC(=N1)C(=O)N2CCC(C(C2)N)C3=CC=C(C=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)CCC(=N1)C(=O)N2CC[C@@H]([C@H](C2)N)C3=CC=C(C=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.